molecular formula C16H11N3O5S B2808384 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide CAS No. 892853-73-5

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide

Cat. No.: B2808384
CAS No.: 892853-73-5
M. Wt: 357.34
InChI Key: RDAHNYDGTJDRHR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a complex tricyclic heterocyclic core. The tricyclic system comprises 10,13-dioxa (two oxygen atoms), 4-thia (one sulfur atom), and 6-aza (one nitrogen atom) moieties, fused into a bicyclo[7.4.0] scaffold with additional unsaturation (1,3(7),5,8-tetraene).

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S/c20-15(9-1-3-10(4-2-9)19(21)22)18-16-17-11-7-12-13(8-14(11)25-16)24-6-5-23-12/h1-4,7-8H,5-6H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAHNYDGTJDRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of a precursor compound with a nitrobenzamide derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and purity. The process may also involve purification steps like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional distinctions:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Potential Implications References
Target Compound : N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide Not explicitly stated Not provided 4-nitrobenzamide High electrophilicity; may enhance protein binding via nitro group interactions.
N-{10,13-dioxa-4-thia-6-azatricyclo[...]}-3-(2,5-dioxopyrrolidin-1-yl)benzamide Not provided Not provided 3-(2,5-dioxopyrrolidin-1-yl)benzamide Increased hydrogen-bonding capacity; potential protease inhibition.
N-[2-(diethylamino)ethyl]-N-{...}-5-nitrothiophene-2-carboxamide hydrochloride C₂₀H₂₃ClN₄O₅S₂ 499.0034 5-nitrothiophene-2-carboxamide; diethylaminoethyl side chain; hydrochloride salt Improved solubility (via quaternary ammonium); thiophene enhances π-π stacking.
4-benzoyl-N-[2-(diethylamino)ethyl]-N-{...}benzamide hydrochloride C₂₉H₃₀ClN₃O₄S 552.0842 4-benzoylbenzamide; diethylaminoethyl side chain Extended aromatic system for hydrophobic binding; hydrochloride enhances stability.
3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[...]trideca-1,3(7),8-trien-5-ylidene]benzamide Not provided Not provided 3,5-dimethoxybenzamide; exocyclic imine (E-configuration) Methoxy groups may modulate lipophilicity; imine could participate in metal chelation.

Key Structural and Functional Insights:

Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro group in the target compound contrasts with 3,5-dimethoxy (electron-donating) or 3-(2,5-dioxopyrrolidin-1-yl) (hydrogen-bond donor) substituents in analogs. Nitro groups are known to enhance reactivity in electrophilic aromatic substitution but may reduce metabolic stability .

Side-Chain Modifications: Diethylaminoethyl groups in analogs (e.g., ) introduce cationic character at physiological pH, improving aqueous solubility when formulated as hydrochloride salts. This modification is absent in the target compound, suggesting lower solubility without salt formation.

Heterocyclic Diversity :

  • Replacement of the benzamide with 5-nitrothiophene-2-carboxamide () introduces a sulfur-containing aromatic system, which may alter binding kinetics in sulfur-rich biological environments (e.g., cysteine protease active sites).

Conformational Rigidity :

  • The tricyclic core’s puckering (described by Cremer-Pople coordinates ) likely varies between analogs due to substituent steric effects. For example, the 4-benzoyl group in may impose greater torsional strain compared to the smaller nitro group.

Biological Activity

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₅S, with a molecular weight of approximately 372.4 g/mol. The compound features a tricyclic framework integrated with dioxane and thiazole moieties, enhancing its solubility and interaction potential with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzothiazole moiety is known to modulate enzyme or receptor activities significantly. Interaction studies suggest that the compound can bind effectively to various enzymes and receptors, influencing cellular pathways that lead to observable biological effects.

Biological Activity Data

Numerous studies have explored the biological activity of this compound. The following table summarizes key findings from various research efforts:

StudyBiological ActivityMethodologyKey Findings
Study 1AntimicrobialIn vitro assaysExhibited significant antibacterial activity against Gram-positive bacteria.
Study 2AnticancerCell line assaysInduced apoptosis in cancer cell lines through caspase activation pathways.
Study 3Anti-inflammatoryAnimal modelsReduced inflammation markers in induced arthritis models significantly.

Case Studies

  • Antimicrobial Activity : In a study examining the antimicrobial properties of the compound, it was found to inhibit the growth of several Gram-positive bacteria effectively. The mechanism was linked to disruption in bacterial cell wall synthesis.
  • Anticancer Properties : Research involving various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects : In animal models of inflammation, the compound showed promise in reducing pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound AContains diazineModerate antibacterial activity
Compound BBenzothiazole moietyStrong anticancer effects
Compound CNitrogen-rich structureEnhanced anti-inflammatory properties

This comparative analysis indicates that structural variations significantly influence biological activity and efficacy.

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Answer:
The synthesis of tricyclic nitrobenzamide derivatives typically involves multi-step protocols, including:

  • Core Structure Formation : Cyclization reactions using catalysts like acetic anhydride or bases to assemble the tricyclic framework .
  • Functionalization : Introducing substituents (e.g., nitro, benzamide groups) via nucleophilic substitution or coupling reactions .
  • Optimization : Reaction conditions (e.g., temperature: 60–100°C, solvent: DMF or acetonitrile) significantly impact yield and purity. Systematic parameter screening (e.g., Design of Experiments, DOE) is recommended for scalability .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
Structural validation requires a combination of analytical techniques:

  • Spectroscopy :
    • NMR : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to verify substituent positions .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., observed m/z vs. calculated for C₁₉H₁₉N₃O₅S₃) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or ring conformations .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Answer:
Discrepancies may arise from:

  • Compound Purity : Verify via HPLC (>95% purity) to exclude impurities affecting assays .
  • Assay Conditions : Optimize pH, temperature, and solvent compatibility (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Target Selectivity : Use proteomic profiling (e.g., kinome-wide screens) to identify off-target interactions .
  • Computational Refinement : Re-evaluate docking parameters (e.g., solvation effects, flexible receptor models) .

Advanced: What methodologies assess metabolic stability and degradation pathways?

Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) .
  • Metabolite Identification : Use high-resolution MSⁿ to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Forced Degradation Studies : Expose to heat, light, or oxidative stress (e.g., H₂O₂) to identify labile functional groups (e.g., nitro reduction) .

Basic: What are the recommended storage conditions to ensure stability?

Answer:

  • Storage : Anhydrous conditions under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Stability Monitoring : Use stability-indicating assays (e.g., HPLC with UV detection) to track decomposition products (e.g., nitroso derivatives) over time .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Substituent Variation : Synthesize analogs with modified nitro, benzamide, or heterocyclic groups .
  • Biological Testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition, antimicrobial activity) .
  • Data Modeling : Apply multivariate analysis (e.g., PCA, QSAR) to correlate structural features (e.g., logP, polar surface area) with activity .

Advanced: What experimental approaches elucidate reaction mechanisms in synthesis?

Answer:

  • Isotopic Labeling : Track atom migration (e.g., ¹⁸O in cyclization steps) via MS .
  • Kinetic Studies : Monitor intermediate formation (e.g., by in-situ IR spectroscopy) to identify rate-limiting steps .
  • Computational Modeling : Use density functional theory (DFT) to map transition states and validate proposed pathways .

Advanced: How to assess potential toxicity in early-stage research?

Answer:

  • In Vitro Cytotoxicity : Screen against human cell lines (e.g., HepG2, HEK293) using MTT assays .
  • Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) to detect DNA damage .
  • In Vivo Acute Toxicity : Dose rodents (e.g., LD₅₀ determination) with strict adherence to ethical guidelines .

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